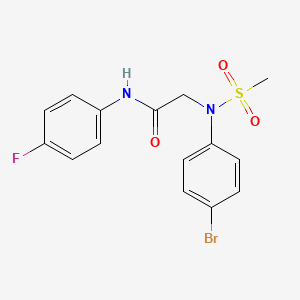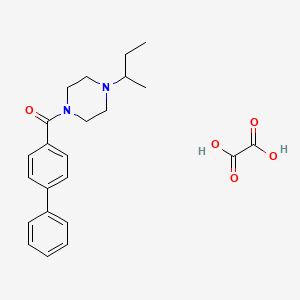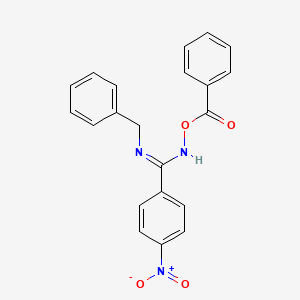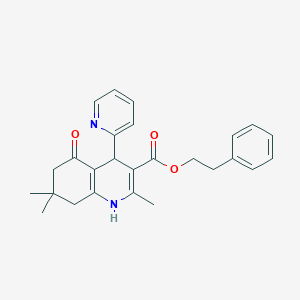
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized by Bayer AG and is currently being developed by Onyx Pharmaceuticals and Bayer HealthCare Pharmaceuticals.
Mécanisme D'action
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of RAF kinase, a protein that is involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a critical role in their growth and survival. By inhibiting RAF kinase, this compound 43-9006 can disrupt this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound 43-9006 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis (the formation of new blood vessels). This may help to reduce the blood supply to cancer cells, further inhibiting their growth and spread.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which means it can be easily synthesized and purified. It also has a relatively low molecular weight, which can make it easier to administer to cells or animals. However, like all drugs, this compound 43-9006 has limitations. For example, it may have off-target effects that could interfere with experimental results.
Orientations Futures
There are several potential future directions for research involving N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006 along with other drugs or treatments. Another area of interest is the development of new inhibitors that target RAF kinase or other proteins involved in cancer cell growth and survival. Finally, there is a need for further research into the potential side effects and toxicity of this compound 43-9006, particularly in long-term use.
Méthodes De Synthèse
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves the reaction of 4-bromophenylhydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone. This hydrazone is then treated with methylsulfonyl chloride to form the final product, this compound 43-9006.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR-2.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROYZTYXOQEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)


